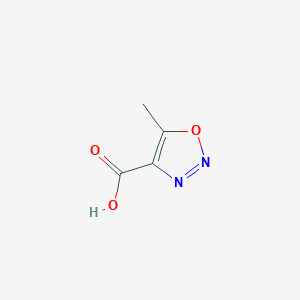

5-Methyl-1,2,3-oxadiazol-4-carbonsäure

Übersicht

Beschreibung

5-Methyl-1,2,3-oxadiazole-4-carboxylic acid (MOCA) is an organic compound belonging to the oxadiazole class of compounds. It is a white solid with a molecular weight of 144.12 g/mol and a melting point of 129-130°C. MOCA is a versatile compound with a wide range of applications in the fields of organic synthesis, pharmaceuticals, and biotechnology. It is used in the synthesis of various organic compounds, including pharmaceuticals and biochemicals. MOCA also has a variety of biochemical and physiological effects, which make it a useful compound for laboratory experiments and research.

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie: Anwendungen in der Krebstherapie

Derivate der 5-Methyl-1,2,3-oxadiazol-4-carbonsäure wurden auf ihr Potenzial in der Krebstherapie untersucht. Der Oxadiazol-Rest kann als Pharmakophor fungieren und mit verschiedenen biologischen Zielstrukturen interagieren, um das Wachstum von Krebszellen zu hemmen. So konnte gezeigt werden, dass bestimmte Oxadiazol-Derivate die EGFR- und erbB2-Rezeptoren inhibieren, die an der Proliferation von Krebszellen beteiligt sind .

Energetische Materialien

Das Oxadiazol-Ringsystem ist aufgrund seiner günstigen Sauerstoffbilanz und positiven Bildungsenthalpie ein Kandidat für energiereiche Materialien. Derivate der this compound könnten potenziell synthetisiert werden, um Verbindungen mit explosiven Eigenschaften oder als Bestandteile von Treibstoffen zu erzeugen .

Vasodilatatoren

Oxadiazole wurden als Vasodilatatoren identifiziert, die Blutgefäße entspannen und die Durchblutung erhöhen können. Diese Anwendung ist besonders relevant bei der Behandlung von Herz-Kreislauf-Erkrankungen, bei denen eine kontrollierte Vasodilatation die Symptome von Angina pectoris und Bluthochdruck lindern kann .

Antiepileptische Eigenschaften

Forschungen haben gezeigt, dass Oxadiazol-Derivate antiepileptische Aktivität zeigen können, was sie zu potenziellen Kandidaten für die Behandlung von Epilepsie und anderen Krampfanfällen macht. Der Mechanismus beinhaltet oft die Modulation von Neurotransmitter-Signalwegen im Gehirn .

Antidiabetische Aktivität

Der Oxadiazol-Kern wurde in Moleküle integriert, die zur Bekämpfung von Diabetes entwickelt wurden. Diese Verbindungen können auf verschiedene biologische Signalwege einwirken, um die Blutzuckerregulation zu unterstützen und bieten einen neuen Weg für die Entwicklung von Antidiabetika .

Pflanzenschutzmittel: Herbizide und Pestizide

In der Landwirtschaft dienen Oxadiazol-Derivate als Wirkstoffe in Herbiziden und Pestiziden. Ihre Wirkungsweise kann von der Störung von Pflanzenwachstumswegen bis hin zur Verwendung als Insektizide oder Fungizide reichen, wodurch Pflanzen vor verschiedenen Schädlingen und Krankheiten geschützt werden .

Materialwissenschaften: Organische Halbleiter

Aufgrund ihrer stabilen heterocyclischen Struktur können Oxadiazol-Derivate im Bereich der Materialwissenschaften eingesetzt werden, insbesondere als organische Halbleiter. Diese Verbindungen können Teil von elektronischen Geräten wie Leuchtdioden (LEDs) und Solarzellen sein, wo sie zum Transport von Elektronen oder Löchern beitragen .

HIV-Forschung: Integrase-Inhibitoren

This compound wurde als Zwischenprodukt bei der Synthese von HIV-Integrase-Inhibitoren eingesetzt. Diese Inhibitoren sind entscheidend, um die Integration der viralen DNA in das Wirtsgenom zu verhindern, ein wichtiger Schritt im HIV-Replikationszyklus .

Wirkmechanismus

Target of Action

5-Methyl-1,2,3-oxadiazole-4-carboxylic acid is a type of oxadiazole, a class of compounds known for their diverse biological activities . These compounds likely interact with various targets, including enzymes and receptors, disrupting the normal function of pathogenic organisms .

Mode of Action

Oxadiazoles are known to interact with their targets through hydrogen bonding . The electronegativity of the nitrogen and oxygen atoms in the oxadiazole ring makes them strong hydrogen bond acceptors . This allows them to form stable interactions with their targets, potentially leading to the inhibition of essential biological processes in pathogens .

Biochemical Pathways

Given the broad-spectrum anti-infective activity of oxadiazoles , it can be inferred that these compounds likely interfere with multiple biochemical pathways essential for the survival and replication of pathogens.

Pharmacokinetics

The solubility of the compound in water suggests that it may have good bioavailability

Result of Action

Given the anti-infective activity of oxadiazoles , it can be inferred that this compound likely leads to the death or inhibition of pathogenic organisms.

Action Environment

The action of 5-Methyl-1,2,3-oxadiazole-4-carboxylic acid may be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as suggested by its storage recommendations . Additionally, the compound’s solubility in water suggests that its action could be influenced by the hydration status of the environment

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-methyloxadiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3/c1-2-3(4(7)8)5-6-9-2/h1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFUSBSVMWUIMFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401261520 | |

| Record name | 5-Methyl-1,2,3-oxadiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401261520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

914637-48-2 | |

| Record name | 5-Methyl-1,2,3-oxadiazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-1,2,3-oxadiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401261520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328801.png)

![[{2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328808.png)

![[(2-Morpholin-4-yl-2-oxoethyl)(phenyl)amino]-acetic acid](/img/structure/B1328811.png)

![[{2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328815.png)

![[{2-[4-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328818.png)

![[{2-[3-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328819.png)

![[[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-(phenyl)amino]acetic acid](/img/structure/B1328820.png)

-amino]acetic acid](/img/structure/B1328822.png)

amino]-acetic acid](/img/structure/B1328824.png)

![3-[(3-Bromobenzyl)oxy]benzoic acid](/img/structure/B1328839.png)

![3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1328841.png)

![4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1328843.png)

![2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid](/img/structure/B1328845.png)